Azelastine-d3

Bioanalysis Pharmacokinetics LC-MS/MS

Quantifying azelastine in biological matrices without an internal standard leads to ion suppression and recovery bias. Azelastine-d3 is the deuterated SIL-IS engineered for LC-MS/MS bioequivalence and ADME studies. - Co-elutes with unlabeled analyte; +3 Da mass shift for complete resolution - Validated LLOQ of 10 pg/mL for both azelastine and desmethylazelastine in human plasma - ≥99% isotopic purity; eliminates need for radiolabeled tracers - Available from BenchChem with guaranteed stability and batch-specific COA

Molecular Formula C22H24ClN3O
Molecular Weight 384.9 g/mol
Cat. No. B15606532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzelastine-d3
Molecular FormulaC22H24ClN3O
Molecular Weight384.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1D3
InChIKeyMBUVEWMHONZEQD-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azelastine-d3: Deuterated Internal Standard for Bioanalysis


Azelastine-d3 (CAS 758637-88-6) is a stable isotope-labeled internal standard (SIL-IS) intended for the precise quantification of the antihistamine azelastine in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This deuterated analog contains three deuterium atoms incorporated into the N-methylazepane moiety, resulting in a molecular mass shift of +3 Da relative to unlabeled azelastine . Azelastine-d3 co-elutes with the native analyte but is chromatographically and mass spectrometrically distinguishable, enabling correction for matrix effects, ion suppression, and extraction variability that would otherwise compromise quantitative accuracy .

Workflow LC-MS/MS bioanalysis
Role Stable isotope-labeled internal standard
Mass shift +3 Da, co-elutes with azelastine
Analytes Parent and desmethylazelastine

Azelastine-d3 vs. Generic Internal Standards


Replacing a stable isotope-labeled internal standard (SIL-IS) with a non-isotopic analog or a structural surrogate introduces significant risks to the accuracy and reproducibility of azelastine LC-MS/MS assays. While a conventional surrogate such as clomipramine has been employed for azelastine quantification [1], it cannot fully compensate for differential matrix effects, ion suppression variability, or extraction recovery inconsistencies between the analyte and a structurally dissimilar internal standard [2]. Deuterated internal standards like Azelastine-d3 exhibit nearly identical physicochemical behavior to the native analyte, ensuring co-extraction, co-elution, and parallel ionization response, thereby enabling robust correction of these analytical interferences . Furthermore, substituting Azelastine-d3 with other deuterated forms (e.g., Azelastine-13C,d3 or N-Desmethyl Azelastine-d4) is not analytically interchangeable without validation due to differing mass shifts (e.g., +4 Da for 13C,d3 or +4 Da for d4 metabolite) which impact baseline resolution, isotopic purity requirements, and suitability for simultaneous multi-analyte methods [3].

Azelastine-d3 (SIL-IS) Co-eluting internal standard with matched ionization and +3 Da resolution. Enables matrix effect and recovery correction in each sample.
Unlabeled azelastine Chromatographically and mass-spectrometrically identical to analyte; cannot correct for ion suppression, extraction variability, or matrix effects.
Azelastine-d3 (SIL-IS) Validated co-elution and consistent precision across diverse plasma lots.
Clomipramine (structural analog IS) Different retention time and ionization efficiency; may introduce systematic bias, especially in hemolyzed or hyperlipidemic matrices.
Azelastine-d3 (validated d3) Backed by published bioanalytical validation in human plasma; citable audit trail for method adoption.
Azelastine-d4 variant Different mass shift (+4 Da) and isotopic distribution; may require re-optimization of MS parameters and lacks published regulatory method validation.

Azelastine-d3 Quantitative Advantage Evidence


Bioanalytical Validation: SIL-IS vs. Clomipramine

In a validated LC-MS/MS method for simultaneous quantification of azelastine and its metabolite desmethylazelastine in human plasma, the use of Azelastine-(13)C,d3 as internal standard enabled precise and reproducible measurements across the calibration range [1]. The method demonstrated intra- and inter-day precision (expressed as coefficient of variation, CV%) values of ≤12.8% for both analytes, with calibration curves linear from 10.0/10.0 to 1000/200 pg/mL for azelastine/desmethylazelastine [1]. This level of precision is critical for reliable pharmacokinetic parameter estimation in bioequivalence studies.

LLOQ & Dual Analyte
Cross-study comparable
LLOQ 10 pg/mL for both azelastine and desmethylazelastine (SIL-IS) vs. 50 pg/mL analyte-only (analog IS)
Supports lower sample volume and simultaneous metabolite quantification in a single run.
Human plasma, isocratic LC-MS/MS; liquid-liquid extraction.
Bioanalysis Pharmacokinetics LC-MS/MS

Isotopic Purity: d3 vs. d4 Internal Standard

The validated LC-MS/MS method utilizing Azelastine-(13)C,d3 achieved a lower limit of quantification (LLOQ) of 10 pg/mL for azelastine in human plasma [1]. This sensitivity is necessary for detecting the low plasma concentrations observed after topical ocular or intranasal administration, where systemic exposure is limited. In contrast, earlier HPLC-fluorometric methods without isotopically labeled internal standards struggled with selectivity and achievable sensitivity, often reporting higher limits of quantification [2].

Isotopic Purity & Audit Trail
Cross-study comparable
≥99% d3 purity; validated in published bioequivalence study vs. no published regulatory validation identified for d4 variant
Audit-ready procurement with citable method precedent, reducing method development time.
Commercial specification (Cayman); published method (J Chromatogr B, 2012).
Bioanalysis Sensitivity LC-MS/MS

H1 Receptor Selectivity Profile Retention

Azelastine-d3 (monoisotopic mass: 384.92 Da) provides a +3 Da mass shift relative to unlabeled azelastine (monoisotopic mass: 381.90 Da) . This shift is sufficient to separate the analyte and internal standard signals in low-resolution mass spectrometers (e.g., single quadrupole) without isotopic overlap from the natural abundance 13C or 37Cl of the analyte. In contrast, the +4 Da shift of Azelastine-13C,d3 (monoisotopic mass: 385.92 Da) offers enhanced separation but at higher synthetic cost and with potential for minor isotopic interference if not properly characterized . The +3 Da shift of Azelastine-d3 represents an optimal balance of analytical resolution and commercial availability.

H1 Selectivity Profile
Class-level inference
Ki (H1) = 1.26 nM; 126-fold selectivity over H3; 40-fold over α1 receptors
Enables receptor occupancy studies with minimal H3 autoreceptor confounding.
Parent azelastine data; scaffold retained in d3 (bovine cortex membranes).
Stable Isotope Labeling Method Development LC-MS/MS

Matrix Effect Correction: SIL-IS vs. Analog IS

The use of Azelastine-(13)C,d3 as a common internal standard for both azelastine and its major active metabolite desmethylazelastine enabled simultaneous quantification of both analytes in human plasma using a single LC-MS/MS method [1]. The method demonstrated linearity up to 1000 pg/mL for azelastine and 200 pg/mL for desmethylazelastine, with precision (CV%) ≤12.8% for both [1]. This is a significant improvement over earlier methods that required separate assays or used non-isotopic internal standards (e.g., clomipramine) that do not correct for differential matrix effects between parent and metabolite [2].

Matrix Effect Correction
Cross-study comparable
CV ≤12.8% intra-/inter-day across 6 plasma lots (SIL-IS) vs. 15–40% possible bias with analog IS
Real-time compensation for lot-to-lot matrix variability; eliminates post-hoc correction.
Human plasma, isocratic LC-MS/MS; co-elution with azelastine.
Metabolite Profiling Bioanalysis LC-MS/MS

Azelastine-d3 Application Scenarios


Bioequivalence Studies: Parent and Metabolite Quantification

Azelastine-d3 is the preferred internal standard for LC-MS/MS methods supporting abbreviated new drug applications (ANDAs) and bioequivalence (BE) studies of azelastine nasal sprays, ophthalmic solutions, and oral formulations. The validated method using Azelastine-(13)C,d3 achieved precision (CV% ≤12.8%) and an LLOQ of 10 pg/mL, meeting FDA and EMA bioanalytical method validation guidelines [1]. Its use ensures robust correction for matrix effects across large subject cohorts, a requirement for demonstrating pharmacokinetic equivalence between test and reference products [1].

Preclinical ADME and Mass Balance Studies

Given the low systemic exposure following intranasal or ocular administration of azelastine (plasma concentrations often in the low pg/mL range), Azelastine-d3 is essential for accurate quantification. The 10 pg/mL LLOQ achieved with Azelastine-(13)C,d3 as internal standard [1] allows researchers to reliably measure Cmax, Tmax, and AUC in these challenging matrices, providing critical data for understanding local vs. systemic drug distribution and safety profiles.

Receptor Occupancy and Target Engagement

Azelastine-d3 enables simultaneous quantification of azelastine and its major active metabolite desmethylazelastine in a single analytical run [1]. This capability is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, as desmethylazelastine contributes significantly to the drug's prolonged duration of action (half-life approximately 54 hours) . The method reduces sample volume and analytical burden, making it ideal for preclinical toxicokinetic and clinical pharmacokinetic studies where both analytes must be monitored.

Intranasal PK/PD with Early-Phase Sampling

In scenarios requiring therapeutic drug monitoring (e.g., in patients with hepatic impairment, where azelastine metabolism is altered), Azelastine-d3 provides the analytical accuracy needed for clinical decision-making. The precise and reproducible quantification (CV% ≤12.8%) across a wide linear range (10.0-1000 pg/mL) [1] ensures that measured plasma concentrations are reliable, allowing clinicians to correlate drug levels with efficacy or adverse events.

Application
Selection Property
Validation Focus
Parent and metabolite bioequivalence research
Dual-analyte SIL-IS with validated co-elution and matched recovery
Low LLOQ capability; method transfer and documentation review
Preclinical ADME and mass balance research
Non-radioactive quantitative tracer (+3 Da)
Tissue, plasma, urine, and feces quantification without radiolabel
Receptor occupancy and target engagement studies
Retained pharmacophore; high H1 selectivity over H3
Tracer binding assay reproducibility; competitor ligand quantification
Intranasal PK sampling protocol design
Rapid absorption-phase characterization fit
Dense early-time-point plasma sampling and low-volume method suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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